molecular formula C16H14ClN5O5PS2 · Na B570361 Rp-8-CPT-cAMPS CAS No. 221905-35-7

Rp-8-CPT-cAMPS

Cat. No.: B570361
CAS No.: 221905-35-7
M. Wt: 509.8
InChI Key: AWXMSJRRXLCVMW-ALHPSJIMSA-M
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Biochemical Analysis

Biochemical Properties

Rp-8-CPT-cAMPS plays a significant role in biochemical reactions, particularly in the regulation of protein kinase A (PKA) I and II . It interacts with these enzymes by preferentially selecting site A of RI compared to site A of RII and site B of RII compared to site B of RI . This selective interaction allows this compound to effectively inhibit the activation of PKA I and II .

Cellular Effects

In cellular processes, this compound has been shown to block the phosphorylation of VASP by 6-Bnz-cAMP and significantly reduce VASP phosphorylation by forskolin and fenoterol . This indicates that this compound can influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme inhibition or activation . By occupying cAMP binding sites at the regulatory subunit of PKA, this compound prevents the kinase holoenzyme from dissociative activation . This unique mechanism of action allows this compound to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits sufficient stability at room temperature and does not require special care during handling or shipment . It should be protected from bright light, stored in the freezer, and preferably in freeze-dried form for longer storage periods, as the agonistic 8-CPT-cAMP can be formed slowly by oxidation processes .

Metabolic Pathways

This compound is involved in the cAMP-dependent PKA pathway . It interacts with enzymes in this pathway, particularly PKA I and II, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its high lipophilicity and good membrane permeability

Preparation Methods

Scientific Research Applications

Cardiovascular Research

In cardiovascular studies, Rp-8-CPT-cAMPS has been utilized to explore the role of cAMP in heart contractility. Experiments have shown that this compound can block the positive inotropic effects induced by β-adrenergic stimulation, providing insights into how cAMP signaling influences cardiac function. For instance, it has been demonstrated that this compound effectively inhibits frequency-dependent changes in contraction amplitude in isolated myocytes, highlighting its potential as a tool to dissect cAMP-mediated pathways in cardiac physiology .

Neuroscience

In neurobiological contexts, this compound has been employed to study long-term potentiation (LTP) mechanisms in cerebellar neurons. Research indicates that this compound can occlude LTP induced by forskolin, suggesting a critical role for PKA in synaptic plasticity processes . By inhibiting PKA activity, researchers can better understand the molecular underpinnings of memory and learning.

Endocrinology

The compound has also been pivotal in endocrinological studies, particularly concerning insulin secretion mechanisms. In experiments involving glucose-stimulated insulin secretion (GSIS), this compound has been shown to inhibit first-phase insulin release from pancreatic islets significantly. This effect underscores the importance of cAMP signaling in regulating insulin dynamics and highlights potential therapeutic targets for diabetes management .

Case Studies

Study FocusFindingsReference
Cardiovascular EffectsThis compound blocked positive inotropic effects of β-adrenergic agonists in isolated myocytes.
Long-Term PotentiationInhibition of LTP at cerebellar synapses, indicating PKA's role in synaptic plasticity.
Insulin SecretionSignificant reduction in first-phase insulin release during GSIS assays with pancreatic islets.

Biological Activity

Introduction

Rp-8-CPT-cAMPS (Rp-8-(4-chlorophenylthio)-adenosine-3',5'-cyclic monophosphorothioate) is a potent and selective antagonist of cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA). This compound has garnered attention in various fields of biological research due to its ability to inhibit PKA activation, thereby modulating numerous signaling pathways influenced by cAMP. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications in research and therapeutic contexts.

This compound functions primarily as a competitive inhibitor of PKA by occupying the cAMP binding sites on the regulatory subunits of the kinase. This prevents the dissociation of the PKA holoenzyme and subsequent activation, effectively blocking cAMP-mediated signaling pathways. The compound exhibits significant metabolic stability, which minimizes side effects associated with active metabolites .

Key Characteristics

  • Type: PKA inhibitor
  • Selectivity: High specificity for PKA over other cAMP targets
  • Stability: Hydrolytically stable in biological systems

Impact on Insulin Secretion

Research has demonstrated that this compound plays a crucial role in modulating insulin secretion from pancreatic beta cells. In dynamic perifusion assays, it has been shown to inhibit first-phase glucose-stimulated insulin secretion (GSIS) significantly while having a lesser effect on the second phase. Specifically, treatment with this compound resulted in an approximately 80% reduction in first-phase GSIS, indicating its potent inhibitory effects on cAMP-dependent pathways involved in insulin release .

Modulation of Ca²⁺ Signaling

The compound also influences intracellular calcium signaling. Studies have revealed that this compound can block calcium-induced calcium release (CICR) mechanisms in human pancreatic beta cells. This effect is critical as it underscores the role of cAMP and PKA in mediating calcium dynamics essential for exocytosis and hormone secretion .

Effects on Other Cellular Processes

This compound has been implicated in various other cellular processes:

  • Inhibition of IL-5 Release: It has been shown to inhibit interleukin-5 (IL-5) release from peripheral blood mononuclear cells (PBMCs), suggesting a role in immune modulation .
  • Activation of K⁺ Channels: The compound effectively blocks inward rectifier K⁺ channel currents induced by platelet-derived growth factor (PDGF), further illustrating its impact on ion channel regulation .

Table: Summary of Biological Activities

Biological Activity Effect Reference
Inhibition of Insulin SecretionUp to 80% reduction in first-phase GSIS
Modulation of Calcium DynamicsInhibits CICR
Inhibition of IL-5 ReleaseSignificant reduction observed
Blockage of K⁺ Channel ActivationInhibition of PDGF-induced currents

Case Study: Insulin Secretion Dynamics

In a study examining the biphasic nature of insulin secretion from isolated human islets, the application of this compound elucidated its role as an antagonist to cAMP signaling pathways. The findings indicated that while first-phase insulin secretion was drastically inhibited, the second phase remained largely intact, suggesting distinct regulatory mechanisms at play during different phases of secretion .

Properties

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXMSJRRXLCVMW-JVSRKQJHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5NaO5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635549
Record name Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129735-01-9
Record name Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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